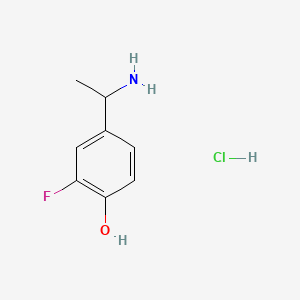

4-(1-Aminoethyl)-2-fluorophenol hydrochloride

Description

4-(1-Aminoethyl)-2-fluorophenol hydrochloride (C₈H₁₁ClFNO) is a halogenated phenolic compound featuring an aminoethyl side chain and a fluorine substituent at the ortho position of the aromatic ring. Its molecular weight is 207.64 g/mol, and it is typically available at ≥95% purity for research applications . The fluorine atom enhances lipophilicity and metabolic stability, while the aminoethyl group contributes to basicity, influencing solubility and receptor interactions.

Properties

Molecular Formula |

C8H11ClFNO |

|---|---|

Molecular Weight |

191.63 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2-fluorophenol;hydrochloride |

InChI |

InChI=1S/C8H10FNO.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H |

InChI Key |

LPAPFBVPPLUFDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Aminoethylation

The initial step typically involves nucleophilic substitution on a halogenated phenol precursor. For example, starting from 2-fluorophenol or a related intermediate, the aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine derivative.

- The reaction conditions favor selective substitution at the 4-position relative to the hydroxyl group.

- Protection-deprotection strategies may be employed to ensure regioselectivity and prevent side reactions.

Catalytic Reduction of Nitro Precursors

A common approach to introduce the amino group involves reduction of a nitro-substituted intermediate. For instance, 4-(1-nitroethyl)-2-fluorophenol derivatives can be reduced to the corresponding amines using catalytic hydrogenation.

- Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used.

- Organic hydrogen donors like ammonium formate or ammonium acetate can replace gaseous hydrogen, improving safety and scalability.

- Typical reaction conditions involve alcoholic solvents (methanol or ethanol) at mild temperatures (30–70°C), often around 60–65°C.

- The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

This method offers a gentle and industrially scalable route to the amine intermediate, which is then converted to the hydrochloride salt.

Formation of Hydrochloride Salt

The free base form of 4-(1-Aminoethyl)-2-fluorophenol is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for storage and use.

- This step is typically conducted in an appropriate solvent such as ethanol or water.

- The hydrochloride salt crystallizes out, facilitating purification.

Detailed Research Findings and Data Tables

Stock Solution Preparation Data

For practical applications, especially in biochemical assays, stock solutions of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride are prepared with precise molar concentrations. The following table illustrates solvent volumes required to prepare stock solutions of various concentrations from different amounts of compound:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 5.2184 mL | 26.0919 mL | 52.1838 mL |

| 5 mM Solution | 1.0437 mL | 5.2184 mL | 10.4368 mL |

| 10 mM Solution | 0.5218 mL | 2.6092 mL | 5.2184 mL |

This data supports accurate preparation for experimental consistency.

Catalytic Reduction Reaction Parameters

| Parameter | Condition |

|---|---|

| Catalyst | 10% Pd/C or Raney Nickel |

| Solvent | Methanol or Ethanol |

| Hydrogen Donor | Ammonium formate or ammonium acetate |

| Temperature | 30–70°C (optimal 60–65°C) |

| Reaction Time | Approximately 5 hours |

| Monitoring Techniques | TLC, HPLC |

| Yield | Approximately 80% (for related intermediates) |

This method avoids the use of gaseous hydrogen, enhancing operational safety and industrial applicability.

Notes on Solubility and Formulation

- The hydrochloride salt is soluble in water and polar solvents.

- For in vivo formulations, co-solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 are used sequentially to achieve clear solutions.

- The solution preparation must ensure clarity at each solvent addition step, employing physical aids like vortexing, ultrasound, or mild heating if necessary.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Aminoethylation | Nucleophilic substitution on halogenated phenol | Aminoethyl amine derivatives, base | Introduction of aminoethyl group |

| Catalytic Reduction | Reduction of nitro intermediate to amine | Pd/C or Raney Ni, ammonium formate, methanol, 60–65°C | Formation of amine intermediate |

| Salt Formation | Conversion of free amine to hydrochloride salt | HCl in ethanol or water | Stable hydrochloride salt |

| Stock Solution Preparation | Dissolution in solvents for experimental use | DMSO, PEG300, Tween 80 | Clear, stable stock solutions |

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-fluorophenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aminoethyl group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(1-Aminoethyl)-2-fluorophenol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-fluorophenol hydrochloride involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(a) 4-(1-Aminoethyl)-2-chlorophenol Hydrochloride (C₈H₁₁Cl₂NO)

- Structural Difference : Chlorine replaces fluorine at the ortho position.

- Impact : Chlorine’s larger atomic radius and lower electronegativity reduce steric hindrance compared to fluorine but increase molecular weight (224.09 g/mol). The chloro analog may exhibit stronger σ-electron withdrawal, altering binding affinity in receptor-mediated processes .

- Applications : Used in synthetic intermediates for antimicrobial agents.

(b) 4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride (C₈H₉ClF₃NO)

Functional Group Variants

(a) 4-(1-Aminoethyl)-2-methoxyphenol Hydrochloride (C₉H₁₄ClNO₂)

- Structural Difference : Methoxy group replaces fluorine at the ortho position.

- Impact : The methoxy group donates electrons via resonance, reducing aromatic ring acidity (pKa ~9.5 vs. ~8.2 for fluoro analog). This enhances solubility in polar solvents and may alter pharmacokinetics .

(b) [4-(1-Aminoethyl)-2-methoxyphenoxy]acetic Acid Hydrochloride (C₁₁H₁₅ClNO₄)

- Structural Difference : Acetic acid moiety linked via ether bond.

- Impact: The carboxylic acid group introduces a negative charge at physiological pH, improving water solubility. Potential applications include prodrug design or enzyme inhibition .

Aromatic Ring Modifications

(a) (S)-4-(1-Aminoethyl)-N,N-dimethylaniline Hydrochloride (C₁₀H₁₆ClN₂)

- Structural Difference: Dimethylamino group replaces the phenol.

- Impact: The dimethylamino group increases basicity (pKa ~10.2) and enhances membrane permeability. This compound is explored in neurotransmitter analogs .

(b) 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (C₈H₁₁ClFNO₂S)

Pharmacologically Relevant Analogs

(a) Phenylpropanolamine Hydrochloride (C₉H₁₄ClNO)

- Structural Difference: Benzyl alcohol and methylamino groups.

- Impact: Used as a decongestant and anorectic due to adrenergic receptor agonism. The hydroxyl group enhances solubility, while the methylamino group boosts CNS penetration .

(b) 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride (C₉H₁₃ClFNO)

Comparative Data Table

Key Research Findings

- Lipophilicity Trends : Fluorine and chlorine increase logP compared to methoxy or hydroxyl groups, favoring blood-brain barrier penetration .

- Receptor Binding: Aminoethyl-aniline derivatives (e.g., dimethylaniline analog) show higher affinity for adrenergic receptors than phenolic analogs .

- Toxicity Gaps: Phenolic derivatives like 4-amino-2-phenylphenol lack thorough toxicological profiles, necessitating caution in preclinical studies .

Biological Activity

4-(1-Aminoethyl)-2-fluorophenol hydrochloride, also known as (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride, is a chiral organic compound with significant biological activity. Its unique structure, characterized by a fluorinated phenolic ring and an aminoethyl side chain, positions it as a valuable compound in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁ClFNO

- Molecular Weight : 191.63 g/mol

- Chirality : The presence of an aminoethyl group contributes to its chiral nature, which is crucial for its biological interactions.

The compound's functional groups enable various chemical interactions that are essential for its biological activity. The hydroxyl group (-OH) attached to the phenyl ring plays a pivotal role in its interaction with biological targets.

Mechanisms of Biological Activity

Preliminary studies suggest that 4-(1-aminoethyl)-2-fluorophenol hydrochloride may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could potentially make it useful in treating mood disorders and other neuropsychiatric conditions.

Potential Mechanisms:

- Serotonin Receptor Interaction : Binding affinity studies indicate potential interactions with serotonin receptors, which may influence mood and cognition.

- Dopamine Pathways : The compound may also affect dopamine transmission, although specific mechanisms remain to be elucidated.

In Vitro Studies

Research has demonstrated that 4-(1-aminoethyl)-2-fluorophenol hydrochloride exhibits notable activity against various biological targets. Key findings from relevant studies include:

- Inhibition Studies : The compound has shown potential as an inhibitor of specific enzymes involved in neurotransmission.

- Binding Affinity : Interaction studies have focused on its binding affinity to serotonin receptors, suggesting implications for drug development aimed at mood regulation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between 4-(1-aminoethyl)-2-fluorophenol hydrochloride and related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-(1-Aminoethyl)-4-fluorophenol | Lacks chirality; both enantiomers present | Less specific biological activity compared to (R) form |

| 2-(1-Aminopropyl)-4-fluorophenol | Propyl instead of ethyl group | May exhibit different pharmacokinetics |

| 3-(1-Aminoethyl)-4-fluorophenol | Different position of aminoethyl group | Potentially different receptor interactions |

This comparative analysis highlights the unique chiral configuration of 4-(1-aminoethyl)-2-fluorophenol hydrochloride, which may contribute to its specific biological activities not replicated in other structural analogs.

Case Studies and Clinical Implications

Although comprehensive clinical studies are scarce, the potential applications of 4-(1-aminoethyl)-2-fluorophenol hydrochloride in treating neuropsychiatric disorders warrant further investigation. The compound's ability to modulate neurotransmitter systems positions it as a candidate for future drug development aimed at conditions such as depression and anxiety disorders.

Q & A

Q. What are the established synthetic routes for 4-(1-Aminoethyl)-2-fluorophenol hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves a multi-step process starting with fluorinated phenol derivatives. Key steps include:

- Amination : Introducing the aminoethyl group via reductive amination or nucleophilic substitution, often requiring catalysts like palladium or nickel .

- Halogenation : Fluorine is introduced at the ortho position using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Hydrochloride formation : The free base is treated with HCl gas in ethanol to form the hydrochloride salt . Enantiomeric purity : Asymmetric catalysis (e.g., chiral ligands in amination steps) or chiral HPLC separation ensures >98% enantiomeric excess .

Q. Which analytical methods are recommended for characterizing this compound?

- Structural confirmation : Use and NMR to verify the aromatic proton environment (δ 6.8–7.2 ppm for fluorophenol) and aminoethyl group (δ 1.2–1.5 ppm for CH) .

- Purity assessment : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) at 254 nm .

- Mass spectrometry : ESI-MS (positive mode) to confirm molecular weight (e.g., [M+H] at m/z 191.63) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Irritant (H315, H319) and acute toxicity (H302) per GHS guidelines .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store under inert atmosphere (argon) at room temperature .

Advanced Research Questions

Q. How do substitutions on the phenyl ring (e.g., Cl, Br, I) influence receptor binding affinity and selectivity?

Comparative studies show halogen size and electronegativity modulate activity:

- Fluorine : Enhances binding to tyrosine kinases (e.g., ALK, ROS1) due to its small size and electron-withdrawing effects, improving selectivity over off-target receptors .

- Bromine/Iodine : Larger halogens increase steric hindrance, reducing potency but improving lipophilicity for blood-brain barrier penetration . Methodology : Radioligand binding assays (e.g., -labeled compound) with IC determination across receptor panels .

Q. How can contradictory data on its biological activity (e.g., enzyme inhibition vs. activation) be resolved?

Contradictions may arise from:

- Enantiomer-specific effects : (R)-enantiomers show higher Rho-kinase inhibition (IC ~0.5 µM) compared to (S)-forms .

- Assay conditions : Varying pH or co-factors (e.g., Mg) alter enzymatic activity. Standardize assays using Tris-HCl buffer (pH 7.4) and 1 mM ATP . Validation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics and fluorescence-based activity assays) .

Q. What experimental designs are optimal for studying its role in neurotransmitter modulation?

- In vitro : Primary neuronal cultures treated with 10–100 µM compound, followed by Ca imaging to assess dopamine or serotonin receptor activity .

- In silico : Molecular docking (AutoDock Vina) to predict interactions with serotonin (5-HT) and dopamine (D) receptors .

- Controls : Include enantiomer controls and receptor antagonists (e.g., ketanserin for 5-HT) .

Q. How does this compound compare to halogen-substituted analogs in metabolic stability studies?

- Fluorinated analogs : Exhibit longer plasma half-lives (t >4 hr in rats) due to resistance to cytochrome P450 oxidation .

- Chlorinated/Brominated analogs : Faster clearance (t <2 hr) but higher tissue penetration . Methodology : Liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound and metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.